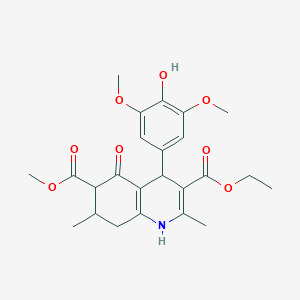

4-fluorobenzyl 1,3-benzodioxole-5-carboxylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis

4-fluorobenzyl 1,3-benzodioxole-5-carboxylate: is a valuable compound in organic synthesis. It can undergo various chemical reactions at the benzylic position, which is pivotal for creating complex molecules . This compound can participate in free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for synthesizing pharmacologically active molecules or intermediates in complex organic syntheses .

Analytical Chemistry

In analytical chemistry, 4-fluorobenzyl 1,3-benzodioxole-5-carboxylate can be used as a standard or reference compound. Its distinct spectroscopic properties allow for its use in calibrating instruments or validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Medicinal Chemistry

This compound’s structure is closely related to that of piperonylic acid, a building block for various pharmacologically active compounds. It can be used to synthesize derivatives with potential medicinal properties, such as enzyme inhibitors or receptor modulators .

Material Science

In material science, 4-fluorobenzyl 1,3-benzodioxole-5-carboxylate can contribute to the development of new materials. Its aromatic structure can be incorporated into polymers to enhance their thermal stability and mechanical properties. It can also be used in the modification of surfaces to improve material interactions .

Environmental Science

The compound’s potential applications in environmental science include its use as a tracer or marker in environmental samples. Its unique chemical signature allows for tracking the presence and distribution of various pollutants in the environment .

Biochemistry

In biochemistry, 4-fluorobenzyl 1,3-benzodioxole-5-carboxylate can be used to study enzyme-substrate interactions. Its structural features make it suitable for probing the active sites of enzymes or for developing assays to measure enzyme activity .

Pharmacology

Pharmacologically, derivatives of this compound could be explored for their therapeutic potential. The fluorobenzyl group, in particular, is of interest for its ability to cross biological barriers, which could be beneficial in drug design and delivery .

Chiral Chemistry

The compound’s potential as a chiral derivatizing agent has been evaluated, particularly in the context of HPLC and NMR analyses of D,L-amino acids. This application is crucial for the separation and analysis of enantiomers in various substances .

Propiedades

IUPAC Name |

(4-fluorophenyl)methyl 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c16-12-4-1-10(2-5-12)8-18-15(17)11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNMWANENAOPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103769.png)

![11-(2-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4103774.png)

![4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4103784.png)

![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103792.png)

![N-(2,4-dimethylphenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxamide](/img/structure/B4103794.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4103817.png)

![methyl 4-[6-amino-5-cyano-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate](/img/structure/B4103833.png)

![N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4103838.png)

![4-(6-amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4103854.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4103858.png)